molecular formula C13H14N2O3 B158039 5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamide CAS No. 128242-89-7

5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamide

Cat. No. B158039
M. Wt: 246.26 g/mol
InChI Key: ZEVDMLFFWVNXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamide, also known as 5-MeO-2-oxo-PCE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It is a derivative of the well-known dissociative drug, ketamine. 5-MeO-2-oxo-PCE is a potent NMDA receptor antagonist, which means it blocks the activity of the N-methyl-D-aspartate (NMDA) receptors in the brain. This drug has gained significant attention in the scientific community due to its potential as a research tool for studying the NMDA receptor and its role in various neurological and psychiatric disorders.

Mechanism Of Action

5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE acts as an NMDA receptor antagonist, which means it blocks the activity of the NMDA receptors in the brain. NMDA receptors are involved in various physiological processes, including learning and memory, and are believed to play a role in the development of various neurological and psychiatric disorders.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE are similar to those of other dissociative drugs. This drug produces a dissociative state, which is characterized by feelings of detachment from one's surroundings and a distorted sense of time and space. Other effects include sedation, hallucinations, and changes in perception.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE as a research tool is its potent NMDA receptor antagonism. This drug has been used to study the role of NMDA receptors in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. However, there are also some limitations to using this drug in lab experiments. One limitation is its potential for abuse, which could lead to ethical concerns. Another limitation is the potential for adverse effects, such as hallucinations and sedation, which could interfere with the interpretation of research results.

Future Directions

There are many potential future directions for research on 5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE. One area of interest is the development of new drugs that target the NMDA receptor and have fewer adverse effects than current dissociative drugs. Another area of interest is the use of this drug in the treatment of various neurological and psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanisms of action of this drug and its potential for abuse.

Synthesis Methods

The synthesis of 5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE involves the reaction of 4-phenyl-2-oxazolidinone with ethyl magnesium bromide, followed by the addition of N-methylformamide. This reaction produces 5-ethoxy-N-methyl-2-phenyloxazole-4-carboxamide, which is then reduced using lithium aluminum hydride to produce 5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE.

Scientific Research Applications

5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE has been used extensively in scientific research to study the NMDA receptor and its role in various neurological and psychiatric disorders. This drug has shown potential in the treatment of depression, anxiety, and other psychiatric disorders. It has also been used to study the role of NMDA receptors in learning and memory.

properties

CAS RN

128242-89-7

Product Name

5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamide

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

5-ethoxy-N-methyl-2-phenyl-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C13H14N2O3/c1-3-17-13-10(11(16)14-2)15-12(18-13)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,14,16)

InChI Key

ZEVDMLFFWVNXRX-UHFFFAOYSA-N

SMILES

CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)NC

Canonical SMILES

CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)NC

synonyms

5-ETHOXY-N-METHYL-2-PHENYLOXAZOLE-4-CARBOXAMIDE

Origin of Product

United States

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